
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide, also known as HQNO, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. HQNO is a nitroaromatic compound that has been shown to exhibit antibacterial, antifungal, and antiprotozoal activities.
作用机制
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of bacterial respiration. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to inhibit the activity of the bacterial electron transport chain, leading to the accumulation of reactive oxygen species and ultimately resulting in bacterial cell death.
Biochemical and Physiological Effects
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to have a number of biochemical and physiological effects. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to induce the expression of bacterial virulence factors, such as biofilm formation and toxin production. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been shown to modulate the immune response, leading to increased inflammation and cytokine production.
实验室实验的优点和局限性
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has a number of advantages for lab experiments. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is a synthetic compound that can be easily synthesized in the lab, allowing for large-scale production. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is also stable and has a long shelf life, making it ideal for use in long-term experiments. However, N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide also has some limitations for lab experiments. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide is a toxic compound that can be harmful to both humans and the environment, and appropriate safety precautions must be taken when handling N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide.
未来方向
There are a number of future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide. One area of research is the development of new antibacterial agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide. Another area of research is the investigation of the role of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide in bacterial virulence and pathogenesis. Additionally, there is interest in the use of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide as a tool for studying bacterial respiration and metabolism. Finally, there is potential for the development of new antiprotozoal agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide.
合成方法
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide can be synthesized through a multistep process starting from 2-hydroxyquinoline. The synthesis involves the nitration of 2-hydroxyquinoline to form 2-nitroquinoline, which is then reacted with m-toluidine to form N-(m-tolyl)-2-nitroquinoline. The final step involves the reaction of N-(m-tolyl)-2-nitroquinoline with benzoyl chloride to form N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been extensively studied in scientific research due to its unique properties. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to exhibit antibacterial activity against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has also been shown to have antifungal activity against various fungi, including Candida albicans. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide has been shown to have antiprotozoal activity against Plasmodium falciparum, the parasite responsible for causing malaria.
属性
IUPAC Name |
N-(3-methylphenyl)-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-6-4-9-20(12-16)26(24(29)18-8-5-10-21(14-18)27(30)31)15-19-13-17-7-2-3-11-22(17)25-23(19)28/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBPIPULVWMDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxyquinolin-3-yl)methyl]-N-(3-methylphenyl)-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


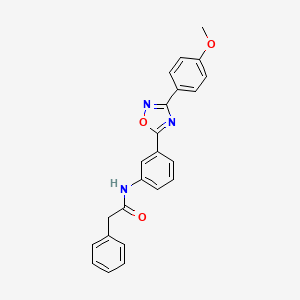
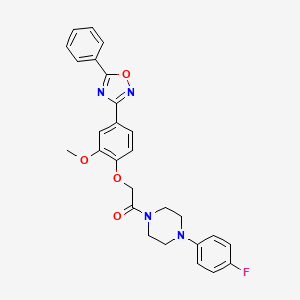
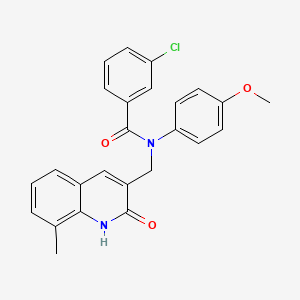
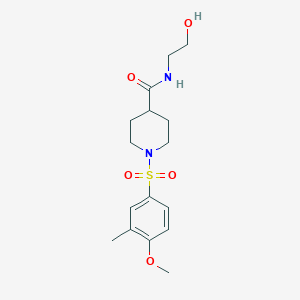
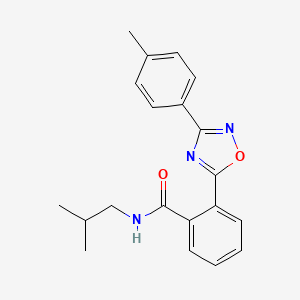





![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)

